
L-655,708
Vue d'ensemble
Description
L-655,708 est un médicament nootropique qui a été développé pour la première fois en 1996 par une équipe travaillant pour Merck, Sharp et Dohme. Il est connu pour son activité d'inverse agoniste sélective de sous-type au niveau du sous-type α5 du site de liaison de la benzodiazépine sur le récepteur de l'acide gamma-aminobutyrique de type A (GABA A) . Ce composé a été étudié pour ses effets potentiels d'amélioration cognitive et sa capacité à moduler le récepteur GABA A, qui est impliqué dans divers processus neurologiques .
Applications De Recherche Scientifique
Cognitive Enhancement
1. Learning and Memory:
L-655708 has been shown to enhance cognitive performance in various animal models. In a study involving mice, administration of L-655708 significantly improved performance in tasks assessing learning and memory, such as the Morris water maze. The compound facilitated long-term potentiation in hippocampal slices, indicating its potential role in synaptic plasticity associated with learning .
2. Anesthesia-Induced Cognitive Decline:
Research indicates that L-655708 can alleviate cognitive deficits induced by anesthetics like isoflurane, particularly in young mice. It appears to enhance memory retention post-anesthesia by modulating GABA(A) receptor activity, although its efficacy diminishes in older subjects .
Anxiolytic and Anxiogenic Effects
While L-655708 exhibits anxiolytic properties under certain conditions, it can also produce anxiogenic-like effects, depending on the context and dosage. In behavioral tests such as the elevated plus-maze, mice treated with L-655708 spent more time in closed arms, indicating increased anxiety levels . This duality suggests that while L-655708 may aid in anxiety reduction through its action on specific receptor subtypes, it could also exacerbate anxiety under certain circumstances.
Neuropsychiatric Disorders
L-655708's modulation of GABA(A) receptors positions it as a potential therapeutic candidate for various neuropsychiatric disorders:
1. Depression:
Studies have demonstrated that L-655708 can induce rapid antidepressant-like effects by restoring excitatory synaptic strength in stress-sensitive pathways. Its ability to increase levels of the GluA1 subunit of AMPA receptors suggests a mechanism that could counteract stress-induced synaptic dysfunction associated with depression .
2. Schizophrenia:
Given its effects on hippocampal activity and synaptic plasticity, L-655708 may also have implications for treating schizophrenia. Alterations in sharp wave-ripple events, which are linked to memory consolidation and cognitive function, have been observed with L-655708 treatment . These findings highlight its potential role in addressing cognitive deficits commonly seen in schizophrenia.
Case Studies and Experimental Findings
Mécanisme D'action
Target of Action
L-655,708 is a potent, selective inverse agonist for the benzodiazepine site of GABA A receptors containing the α5 subunit . It displays 50-100-fold selectivity over GABA A receptors containing α1, α2, α3 or α6 subunits in combination with β3 and γ2 .
Mode of Action
As an inverse agonist, this compound binds to the α5 subunit of the GABA A receptor and decreases its activity . This modulation of the GABA A receptor leads to changes in neuronal excitability and synaptic transmission .
Biochemical Pathways
This compound affects the GABAergic system, specifically the GABA A receptors, which play a crucial role in inhibitory neurotransmission in the brain . The compound’s action on these receptors leads to changes in neuronal excitability and synaptic plasticity within the hippocampus . It does increase levels of glua1 glutamate receptors in the mpfc .
Pharmacokinetics
This compound has a relatively short half-life, with kinetics in the brain mirroring those in the plasma . Plasma concentrations of around 100 ng/ml give relatively selective in vivo occupancy of rat brain α5-versus α1-, α2-, and α3-containing GABA A receptors . A multi-dosing regimen can maintain the effective plasma concentration of this compound much longer than a single-dosing regimen .
Result of Action
The action of this compound leads to a significant increase in input resistance, which results in an approximately two-fold increase in action potential frequency . This results in enhanced long-term potentiation (LTP) in a mouse hippocampal slice model and increased spatial learning . It was found to be anxiogenic at doses which enhanced cognition .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs or substances. For example, it was found that administration of sub-nootropic doses of this compound prevented persistent memory impairment in mice anesthetized with isoflurane
Analyse Biochimique
Biochemical Properties
L-655,708 acts as an inverse agonist at the α1, α2, α3, and α5 subtypes of the GABA A receptor, but it has a much higher affinity for the α5 subtype . This subtype selectivity is achieved purely via higher binding affinity for this receptor subtype .
Cellular Effects
This compound has been found to enhance cognitive performance in animal studies . It has been shown to increase the amplitude of extracellular post-synaptic potentials (EPSPs) in mouse hippocampal slices . It was found to be anxiogenic at doses which enhanced cognition , most likely because of its inverse agonist effects on other subtypes such as α2 and α3 .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an inverse agonist at the α5 subtype of the GABA A receptor . It exerts its subtype selectivity purely via higher binding affinity for this receptor subtype . Its efficacy as an inverse agonist is around the same at all the subtypes it binds to .
Temporal Effects in Laboratory Settings
In a study, patch-clamp recordings of ventral CA1 pyramidal cells 24 hours after a single systemic administration of this compound revealed a significant increase in input resistance, which resulted in an approximately two-fold increase in action potential frequency . This indicates that the effects of this compound can persist for at least 24 hours after administration .
Dosage Effects in Animal Models
This compound has been found to enhance cognition in rats without producing the side effect of convulsions, which is produced by non-selective inverse agonists like DMCM . It was found to be anxiogenic at doses which enhanced cognition , indicating that the effects of this compound can vary with different dosages.
Transport and Distribution
A radiolabelled form of this compound was used to map the distribution of the GABA A α5 subtype in the brain, and it was found to be expressed predominantly in the hippocampus .
Méthodes De Préparation
La voie de synthèse comprend généralement la formation du noyau imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazépine, suivie de l'addition d'un groupe ester éthylique et d'un groupe méthoxy . Les conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté élevée . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions et leur optimisation pour la rentabilité et l'efficacité .
Analyse Des Réactions Chimiques
L-655,708 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.
Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, tels que les cétones, en alcools.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour modifier les propriétés du composé.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et des réactifs de substitution tels que les halogénures d'alkyle . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Comparaison Avec Des Composés Similaires
L-655,708 est unique en raison de sa forte sélectivité pour le sous-type α5 du récepteur GABA A . Les composés similaires incluent :
MRK-016 : Un autre modulateur allostérique négatif sélectif du récepteur GABA A contenant une sous-unité α5.
DMCM : Un inverse agoniste non sélectif qui provoque des convulsions.
α5IA : Un nouvel inverse agoniste α5 avec des profils de sélectivité et d'efficacité différents.
This compound se distingue par son affinité de liaison spécifique et sa capacité à améliorer les performances cognitives sans provoquer de convulsions .
Activité Biologique
L-655708 is a selective inverse agonist for the benzodiazepine site of GABAA receptors, particularly those containing the α5 subunit. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications, especially in the context of mood disorders and cognitive enhancement.
Chemical Structure : L-655708 is chemically described as 11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid, ethyl ester. Its high purity (≥98%) ensures reliable experimental outcomes.
Mechanism of Action : L-655708 functions primarily as an inverse agonist at the GABAA receptor, exhibiting a Ki value of 0.45 nM for α5 subunits. It shows a significant selectivity (50-100 fold) over other GABAA receptor subtypes (α1, α2, α3, α6) when combined with β3 and γ2 subunits. This selectivity is crucial as it minimizes the risk of adverse effects commonly associated with non-selective benzodiazepine receptor modulators .
Cognitive Enhancement and Antidepressant-like Effects
Research indicates that L-655708 enhances long-term potentiation (LTP) in hippocampal slices and improves spatial learning in animal models without inducing proconvulsant activity. This suggests a potential role in cognitive enhancement .
In studies involving forced swim tests on rodents, L-655708 demonstrated antidepressant-like effects by promoting increased activity in the ventral hippocampus (vHipp), a brain region pivotal for mood regulation. Unlike ketamine, which has abuse potential, L-655708 was not self-administered by rats, indicating a lower likelihood of abuse .
Anxiogenic-like Activity
Despite its antidepressant properties, L-655708 also exhibits anxiogenic-like effects. In elevated plus-maze tests on male mice, administration of L-655708 resulted in increased time spent in closed arms and reduced time in open arms, indicative of heightened anxiety levels. This dual action highlights the complexity of its pharmacological profile .
Pharmacokinetics
L-655708 has a relatively short half-life but maintains effective plasma concentrations that correlate with selective occupancy of α5-containing GABAA receptors. Studies showed that plasma concentrations around 100 ng/ml achieved significant receptor occupancy (64% for α5 versus 18% for other subtypes) at doses ranging from 1 mg/kg to 3 mg/kg .
Research Findings Summary
Case Studies
A notable case study involved the administration of L-655708 to rat cohorts under controlled conditions. The drug produced sustained antidepressant-like effects mediated through alterations in the vHipp-mPFC pathway. Electrophysiological assessments revealed significant changes in neuronal excitability and receptor gating properties following treatment, underscoring its potential for therapeutic applications in mood disorders .
Propriétés
IUPAC Name |
ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOQIXTECBVBB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017625 | |
Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130477-52-0 | |
Record name | L-655,708 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-655,708 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of L-655,708?
A1: this compound exhibits high affinity for the benzodiazepine binding site of GABAA receptors, particularly those containing the α5 subunit (α5GABAA receptors). [, , ]
Q2: How does this compound interact with α5GABAA receptors?
A2: this compound acts as a negative allosteric modulator, or inverse agonist, at α5GABAA receptors. It binds to the benzodiazepine site and reduces the receptor's affinity for GABA, thereby inhibiting its function. [, , , ]
Q3: What are the downstream effects of this compound binding to α5GABAA receptors?
A3: By inhibiting α5GABAA receptor function, this compound reduces tonic inhibition in neurons expressing this receptor subtype. This can lead to increased neuronal excitability and enhanced synaptic plasticity, particularly in the hippocampus, a brain region crucial for learning and memory. [, , , , ]
Q4: How does the action of this compound differ from that of benzodiazepines?
A4: Benzodiazepines are positive allosteric modulators of GABAA receptors, enhancing GABAergic transmission. This compound, as an inverse agonist, exerts the opposite effect, reducing GABAergic signaling specifically at α5GABAA receptors. [, ]
Q5: Does this compound affect the activity of other GABAA receptor subtypes?
A5: While this compound exhibits high selectivity for α5GABAA receptors, it can interact with other subtypes, particularly α1GABAA receptors, at higher concentrations. [, , ]
Q6: What is the molecular formula of this compound?
A6: The molecular formula of this compound is C19H20N4O3. []
Q7: What is the molecular weight of this compound?
A7: The molecular weight of this compound is 352.4 g/mol. []
Q8: Is there any spectroscopic data available for this compound?
A8: Specific spectroscopic data, such as NMR or IR spectra, are not widely available in the provided literature. [1-28]
Q9: Which structural features of this compound contribute to its α5GABAA receptor selectivity?
A9: Two key amino acid residues in the α5 subunit, threonine 208 (α5Thr208) and isoleucine 215 (α5Ile215), play a crucial role in this compound binding selectivity. These residues differ from those found in other α subunits, contributing to the compound's preferential binding to α5GABAA receptors. []
Q10: Have any structural modifications of this compound been explored to improve its selectivity or potency?
A10: Research has explored various structural modifications within the imidazobenzodiazepine class and other chemical series, leading to the development of compounds with higher α5GABAA receptor selectivity, such as MRK-016 and α5IA. These modifications often involve alterations to the core structure, substituents, or stereochemistry. [, ]
Q11: What in vitro models have been used to study the effects of this compound?
A11: Researchers have employed various in vitro models, including: * Cultured hippocampal neurons from mice to study its effects on tonic inhibition, neuronal excitability, and synaptic plasticity. [, , , , , ] * Recombinant GABAA receptors expressed in Xenopus laevis oocytes to characterize its pharmacological properties and subtype selectivity. [, ]
Q12: What in vivo models have been used to evaluate the effects of this compound on cognitive function?
A12: Several animal models have been employed, including: * Fear conditioning in mice to assess its effects on memory consolidation and retrieval. [, , ] * Morris water maze in rats to evaluate its impact on spatial learning and memory. [, , ] * Incremental repeated acquisition task in rats to examine its effects on learning abilities. []
Q13: What is known about the pharmacokinetic properties of this compound in rodents?
A13: Studies in rats indicate that this compound is rapidly absorbed and distributed to the brain, with brain kinetics mirroring plasma levels. It has a relatively short half-life, necessitating the development of sustained-release formulations for prolonged receptor occupancy in behavioral studies. []
Q14: What are the pharmacodynamic effects of this compound in relation to its pharmacokinetic properties?
A14: The pharmacodynamic effects of this compound, such as its ability to enhance cognition, are directly related to its pharmacokinetic properties. Achieving and maintaining adequate brain concentrations are crucial for its therapeutic efficacy. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.